5-ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide
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Overview
Description
5-ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of benzo[b]1,6-naphthyridine derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
5-ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases and conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[b]1,6-naphthyridine derivatives with varying substituents. Examples include:
- 5-ethyl-8-methyl-N-(4-chlorophenyl)-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide
- 5-ethyl-8-methyl-N-(4-fluorophenyl)-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide
Uniqueness
The uniqueness of 5-ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-ethyl-8-methyl-N-(4-methylphenyl)-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-4-26-20-10-7-16(3)13-18(20)22(27)19-14-25(12-11-21(19)26)23(28)24-17-8-5-15(2)6-9-17/h5-10,13H,4,11-12,14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQGEOLGJFCIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CN(CC2)C(=O)NC3=CC=C(C=C3)C)C(=O)C4=C1C=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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